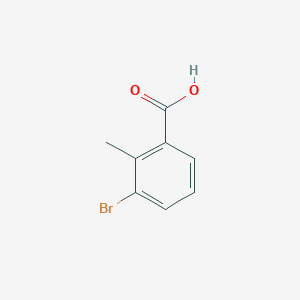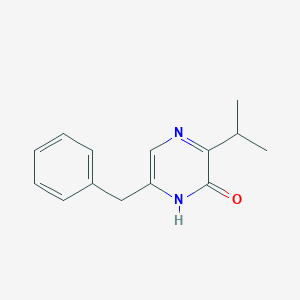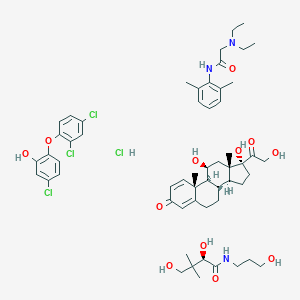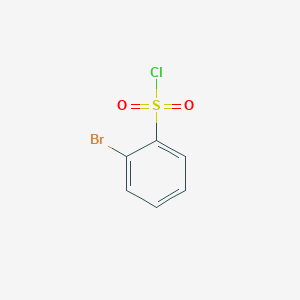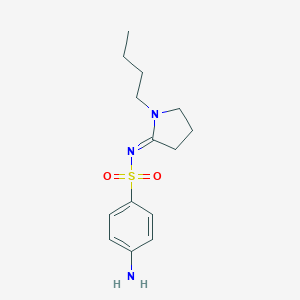
4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide, also known as sulbactam, is a β-lactamase inhibitor that is commonly used in combination with β-lactam antibiotics to enhance their activity against β-lactamase-producing bacteria. Sulbactam has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
Sulbactam works by inhibiting the activity of β-lactamase enzymes, which are produced by many bacteria to degrade β-lactam antibiotics. By inhibiting β-lactamase, 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide enhances the activity of β-lactam antibiotics against β-lactamase-producing bacteria.
Biochemische Und Physiologische Effekte
Sulbactam has been shown to have a low toxicity profile and is generally well-tolerated. It has been shown to have a half-life of approximately 1 hour and is primarily excreted in the urine. Sulbactam has also been shown to have a broad spectrum of activity against β-lactamase-producing bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Sulbactam has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of storage conditions. However, 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide has some limitations for use in lab experiments. It is not effective against all types of β-lactamase-producing bacteria, and its activity may be affected by the pH of the surrounding environment.
Zukünftige Richtungen
There are several future directions for the study of 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide. One area of research is the development of new β-lactamase inhibitors that are more effective against a wider range of β-lactamase-producing bacteria. Another area of research is the use of 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide in combination with other antibiotics to enhance their activity against multidrug-resistant bacteria. Finally, the use of 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide in the treatment of infections caused by β-lactamase-producing bacteria in humans and animals is an area of ongoing research.
Synthesemethoden
Sulbactam is synthesized by the reaction of 2-aminomethylpyrrolidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butyraldehyde to form the final product, 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
Sulbactam has been widely used in scientific research as a β-lactamase inhibitor. It is commonly used in combination with β-lactam antibiotics to enhance their activity against β-lactamase-producing bacteria. Sulbactam has also been studied for its potential use in the treatment of infections caused by multidrug-resistant bacteria.
Eigenschaften
CAS-Nummer |
126826-58-2 |
|---|---|
Produktname |
4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide |
Molekularformel |
C14H21N3O2S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(NE)-4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-2-3-10-17-11-4-5-14(17)16-20(18,19)13-8-6-12(15)7-9-13/h6-9H,2-5,10-11,15H2,1H3/b16-14+ |
InChI-Schlüssel |
IBAHCHOCDXMEGE-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyme |
(NZ)-4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






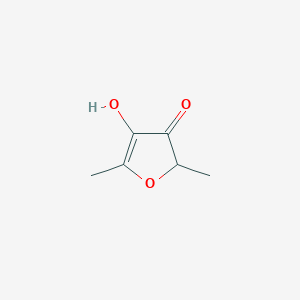
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
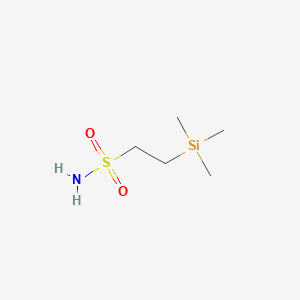
![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)
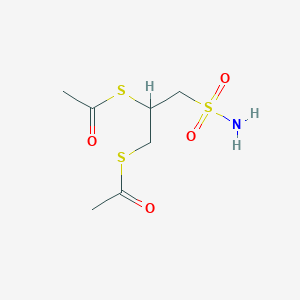
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
